molecular formula C12H8Br2O B102535 2,4-Dibromo-6-phenylphenol CAS No. 15460-14-7

2,4-Dibromo-6-phenylphenol

Cat. No. B102535
CAS RN: 15460-14-7
M. Wt: 328 g/mol
InChI Key: FLAJYIKIPQZYAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-6-phenylphenol (DBPP) is an organic compound that has been widely used as a fungicide and bactericide in various industries, including agriculture, food processing, and healthcare. DBPP has also been extensively studied for its potential applications in scientific research, due to its unique chemical properties and mechanisms of action.

Scientific Research Applications

2,4-Dibromo-6-phenylphenol has been used in various scientific research applications, including as a fluorescent probe for detecting protein-protein interactions, as a model compound for studying the adsorption behavior of organic compounds on soil particles, and as a potential drug candidate for treating cancer and infectious diseases. 2,4-Dibromo-6-phenylphenol has also been used as a tool for investigating the mechanisms of action of other compounds, such as antibiotics and antiviral agents.

Mechanism Of Action

The mechanism of action of 2,4-Dibromo-6-phenylphenol involves the inhibition of various enzymes and metabolic pathways in microorganisms, leading to the disruption of their cellular processes and eventual cell death. 2,4-Dibromo-6-phenylphenol has been shown to inhibit the activity of enzymes involved in the synthesis of cell wall components, nucleic acids, and proteins. 2,4-Dibromo-6-phenylphenol also disrupts the membrane integrity of microorganisms, leading to the leakage of intracellular contents and eventual cell death.
Biochemical and Physiological Effects
2,4-Dibromo-6-phenylphenol has been shown to have a range of biochemical and physiological effects, depending on the concentration and exposure time. At low concentrations, 2,4-Dibromo-6-phenylphenol has been shown to induce oxidative stress and DNA damage in human cells, leading to cell cycle arrest and apoptosis. At higher concentrations, 2,4-Dibromo-6-phenylphenol has been shown to cause cytotoxicity and genotoxicity, leading to cell death and tissue damage. 2,4-Dibromo-6-phenylphenol has also been shown to have endocrine-disrupting effects, affecting the reproductive and developmental processes of aquatic organisms.

Advantages And Limitations For Lab Experiments

2,4-Dibromo-6-phenylphenol has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. 2,4-Dibromo-6-phenylphenol is also relatively inexpensive and easy to synthesize, making it accessible to researchers with limited resources. However, 2,4-Dibromo-6-phenylphenol also has several limitations, including its potential toxicity and environmental impact, which require careful handling and disposal. 2,4-Dibromo-6-phenylphenol also has limited water solubility, which may limit its use in certain experimental conditions.

Future Directions

There are several future directions for research on 2,4-Dibromo-6-phenylphenol, including its potential applications as a drug candidate for treating cancer and infectious diseases, as well as its use as a fluorescent probe for detecting protein-protein interactions. Further studies are also needed to investigate the mechanisms of action of 2,4-Dibromo-6-phenylphenol and its effects on human health and the environment. Additionally, the development of new synthesis methods and derivatives of 2,4-Dibromo-6-phenylphenol may lead to the discovery of new applications and properties of this compound.

Synthesis Methods

The synthesis of 2,4-Dibromo-6-phenylphenol involves the reaction of phenol with bromine in the presence of a catalyst, followed by the addition of phenylmagnesium bromide. The resulting product is then purified through recrystallization or column chromatography. The yield of 2,4-Dibromo-6-phenylphenol can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

properties

IUPAC Name

2,4-dibromo-6-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLAJYIKIPQZYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30294319
Record name 2,4-Dibromo-6-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dibromo-6-phenylphenol

CAS RN

55815-20-8
Record name NSC95809
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Dibromo-6-phenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30294319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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